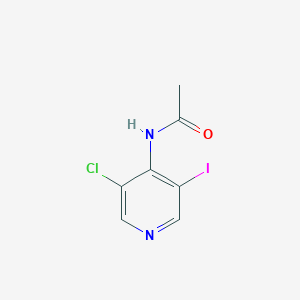
5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with a chlorine atom at the 5th position and a methyl group at the 1st position, may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with 5-chloroanthranilic acid and methylamine.
Cyclization: The reaction involves cyclization to form the quinazoline ring.
Reaction Conditions: Common conditions include heating under reflux with appropriate solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques like recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions might occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinazoline derivatives are studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds may exhibit antibacterial or antifungal properties.
Medicine
Cancer Research: Quinazoline derivatives are explored for their anticancer properties.
Neurological Disorders: Potential use in treating conditions like Alzheimer’s disease.
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agrochemicals: Potential use in the development of pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: By binding to the active site or allosteric site of enzymes.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound, lacking the chlorine and methyl groups.
4-Aminoquinazoline: A derivative with an amino group at the 4th position.
6-Chloroquinazoline: A derivative with a chlorine atom at the 6th position.
Uniqueness
5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
5-chloro-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-6-4-2-3-5(10)7(6)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
Clave InChI |
QRDPCBDIDPJSRF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC=C2)Cl)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

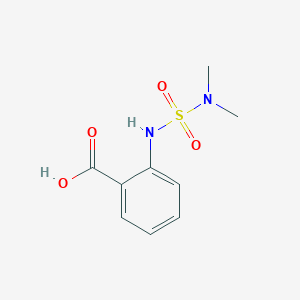
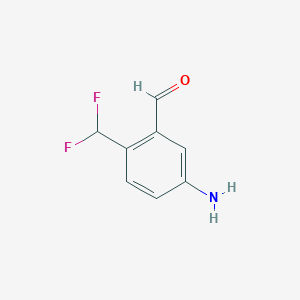
![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)

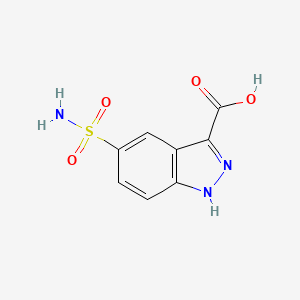
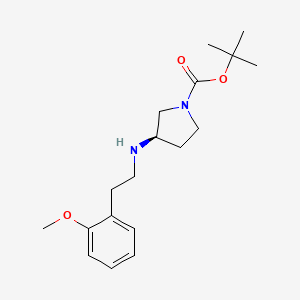

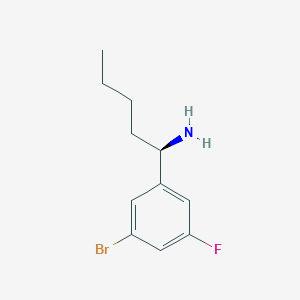
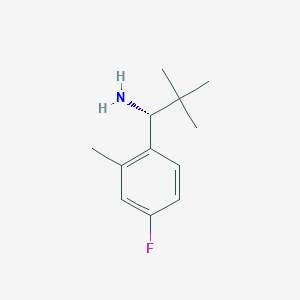
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
